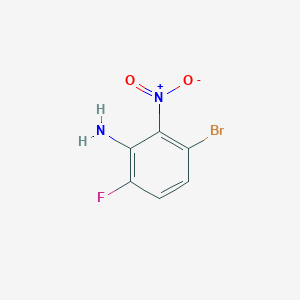

3-Bromo-6-fluoro-2-nitroaniline

Beschreibung

Significance of Substituted Anilines in Contemporary Organic Synthesis

Substituted anilines are fundamental components in modern organic synthesis. wisdomlib.org They are precursors to a vast range of organic molecules, including dyes, polymers, and pharmaceuticals. acs.org The ability to introduce various functional groups onto the aniline (B41778) ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby controlling their reactivity and biological activity. rsc.org The synthesis of substituted anilines can be challenging, particularly when specific substitution patterns are desired. Traditional methods often face limitations due to the directing effects of the amino group, which primarily favors ortho- and para-substitution. acs.orgrsc.org Consequently, the development of novel synthetic routes to access uniquely substituted anilines, including meta-substituted derivatives, remains an active area of research. acs.orgrsc.orgrsc.org

The strategic importance of substituted anilines is underscored by their presence in numerous commercial products. For instance, p-nitroaniline is a key intermediate in the production of dyes and antioxidants. wikipedia.org The versatility of substituted anilines extends to their use in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. wisdomlib.org

Overview of 3-Bromo-6-fluoro-2-nitroaniline within the Context of Aromatic Systems

This compound is a specific example of a halogenated nitroaniline that embodies the chemical complexity and synthetic potential of this class of compounds. Its structure, featuring a bromine atom, a fluorine atom, and a nitro group positioned on the aniline ring, creates a unique electronic and steric environment. The presence of multiple, distinct functional groups provides several reaction sites, allowing for a variety of chemical transformations.

Aromatic compounds, in general, are central to organic chemistry due to their inherent stability and wide-ranging applications. openaccessjournals.com The introduction of substituents, as seen in this compound, significantly influences the aromatic system's reactivity and properties. nih.gov The electron-withdrawing nature of the nitro and halogen groups deactivates the aromatic ring towards electrophilic substitution, while the amino group has an activating, ortho-para directing influence. The specific arrangement of these groups in this compound presents interesting challenges and opportunities for synthetic chemists.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H4BrFN2O2 |

| Molecular Weight | 235.01 g/mol |

| CAS Number | 1804841-26-6 |

| Appearance | Not specified, likely a crystalline solid |

| Purity | Typically offered at ≥95% or ≥97% |

This data is compiled from various chemical suppliers and databases. cymitquimica.comsynthonix.comachemblock.com

Research Trajectories for Multifunctionalized Aromatic Compounds

The study of multifunctionalized aromatic compounds like this compound is a burgeoning area of research. tandfonline.com Scientists are exploring the synthesis and application of these complex molecules in various fields. One key research direction is the development of novel synthetic methodologies to access these compounds efficiently and with high selectivity. google.com This includes exploring new catalytic systems and reaction conditions to control the regioselectivity of reactions on the aromatic ring. thieme-connect.com

Another significant trajectory is the use of these compounds as scaffolds for creating new materials with unique properties. For example, porous aromatic frameworks (PAFs) are being investigated for their potential in gas storage and separation. researchgate.net The functional groups on aromatic compounds can be tailored to interact specifically with certain molecules, leading to applications in sensing and environmental remediation. nih.gov

In medicinal chemistry, multifunctionalized aromatic compounds are being investigated for their potential as therapeutic agents. mdpi.com The diverse functional groups can interact with multiple biological targets, potentially leading to more effective and targeted drugs. The hybridization of different pharmacophores within a single molecule is a promising strategy in drug discovery. mdpi.com

The presence of both a bromine and a nitro group in compounds like α-bromonitrostyrenes makes them highly reactive and versatile reagents for synthesizing a variety of heterocyclic compounds. nih.gov This highlights the synthetic potential inherent in molecules containing such functional group combinations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTCOMBNHUTKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 6 Fluoro 2 Nitroaniline and Analogous Derivatives

Direct Halogenation Approaches

Direct halogenation of aniline (B41778) derivatives is a common method for introducing halogen atoms onto the aromatic ring. However, the high activation of the ring by the amino group can lead to multiple halogenations and a lack of specific product formation.

The direct bromination of fluoroanilines can be challenging due to the directing effects of both the activating amino group and the deactivating but ortho-, para-directing fluorine atom. To circumvent issues like polybromination and to achieve a specific isomer, the amino group's reactivity is often moderated by converting it into an acetanilide. This process involves an initial acetylation of the fluoroaniline. google.com The resulting N-acetyl group is less activating than the amino group, which allows for more controlled bromination. google.com Following the bromination step, the acetyl group can be removed via hydrolysis to yield the desired bromo-fluoroaniline.

In some cases, direct bromination of a substituted aniline is possible with careful control of the reaction conditions. For instance, the bromination of 2-fluoroaniline (B146934) has been reported to yield 4-bromo-2-fluoroaniline (B1266173) as the major product, though the formation of isomers is a significant consideration. thieme-connect.com

To achieve selective monobromination of anilines, specific reagents and catalytic systems have been developed. A notable example is the copper-catalyzed bromination of anilines. thieme-connect.com This method utilizes a combination of sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidizing agent in the presence of a copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) catalyst. thieme-connect.com This system has proven effective for the regioselective bromination of various anilines, including those with other substituents. thieme-connect.com

Another approach involves the use of hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. This method is often employed for the bromination of less reactive aniline derivatives, such as acetanilides. google.com The reaction temperature is a critical parameter that must be controlled to prevent side reactions and ensure high yields of the desired product. google.com

Table 1: Reagents and Conditions for Controlled Bromination

| Starting Material | Brominating Agent(s) | Catalyst/Oxidizing Agent | Solvent(s) | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|---|---|

| 2-Nitroaniline (B44862) | NaBr | CuSO₄·5H₂O, Na₂S₂O₈ | CH₃CN, H₂O | 7 °C to 25 °C | 4-Bromo-2-nitroaniline (B116644) | thieme-connect.com |

| 4-Fluoroacetanilide | HBr | Hydrogen Peroxide | Not specified | 30 °C to 60 °C | 2-Bromo-4-fluoroacetanilide | google.com |

| 2-Fluoroaniline | Not specified | Not specified | CDCl₃ (for NMR) | Not specified | 4-Bromo-2-fluoroaniline | thieme-connect.com |

Nitration Pathways for Substituted Anilines

Nitration is a crucial step in the synthesis of nitroanilines. This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.

The introduction of a nitro group onto an aniline ring already containing halogen substituents requires consideration of the directing effects of all present groups. In a molecule like 3-bromo-6-fluoroaniline, the amino group is a powerful ortho-, para-director, the fluorine is a deactivating ortho-, para-director, and the bromine is also a deactivating ortho-, para-director. The nitration would likely be directed by the strongest activating group, the amine, to the ortho and para positions. Therefore, to synthesize 3-bromo-6-fluoro-2-nitroaniline, one would likely start with a precursor where the desired substitution pattern is more readily achieved. For instance, nitration of a precursor like 3-bromo-4-fluoroaniline (B1273062) could be a potential route.

The synthesis of related compounds, such as 5-bromo-2-fluoro-4-nitroaniline, involves the introduction of a nitro group into a benzene (B151609) derivative using a mixture of concentrated nitric acid and sulfuric acid.

In the context of nitration, the primary "oxidizing agent" is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid. The reaction parameters, including temperature and the ratio of acids, are critical for controlling the reaction. Nitration reactions are highly exothermic and require careful temperature control to prevent over-nitration and the formation of undesired byproducts.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) presents an alternative and powerful strategy for the synthesis of highly substituted anilines. This pathway is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex. researchgate.nettandfonline.comnih.gov

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring at a position occupied by a good leaving group, followed by the departure of the leaving group to restore aromaticity. nih.govtib.eu Halogens, particularly fluorine, are excellent leaving groups in SNAr reactions. The presence of a nitro group ortho or para to the halogen significantly enhances the reaction rate. tandfonline.comnih.gov

A relevant example is the synthesis of 2-bromo-6-nitroaniline (B44865) from 1-bromo-2-fluoro-3-nitrobenzene. chemicalbook.com In this reaction, the fluorine atom is substituted by an amino group from ammonia (B1221849), which acts as the nucleophile. chemicalbook.com The reaction is carried out in a sealed tube at an elevated temperature. chemicalbook.com This demonstrates the feasibility of introducing an amino group via SNAr on a fluoronitrobenzene derivative. The synthesis of this compound could potentially be envisioned through a similar SNAr pathway, where a suitably substituted precursor reacts with a nucleophile.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Substrate | Nucleophile | Leaving Group | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-fluoro-3-nitrobenzene | Ammonia (in Methanol) | Fluorine | 100 °C, sealed tube | 2-Bromo-6-nitroaniline | chemicalbook.com |

| 5-Halo-2-nitroaniline | Various amines | Halogen (F, Cl, Br, I) | Microwave irradiation | N-(5-amino-2-nitrophenyl) amines | tandfonline.com |

Amidation of Halogenated Nitrobenzenes

One common approach to synthesizing substituted anilines involves the amidation of halogenated nitrobenzenes. This method leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).

A specific example is the synthesis of 2-bromo-6-nitroaniline from 1-bromo-2-fluoro-3-nitrobenzene. chemicalbook.com In this reaction, a mixture of 1-bromo-2-fluoro-3-nitrobenzene and ammonia in methanol (B129727) is heated in a sealed tube. chemicalbook.com The ammonia acts as the nucleophile, displacing the fluorine atom to yield the desired 2-bromo-6-nitroaniline. chemicalbook.com This transformation is typically carried out at elevated temperatures to overcome the activation energy of the reaction. chemicalbook.com The use of a sealed tube is necessary to maintain the pressure of the volatile ammonia and ensure the reaction proceeds to completion. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 1-Bromo-2-fluoro-3-nitrobenzene | NH3 in CH3OH (7 M) | 100 °C, 16 h, sealed tube | 2-Bromo-6-nitroaniline | 91.3% |

| Data from a study on the synthesis of 2-bromo-6-nitroaniline. chemicalbook.com |

Utilization of Amines/Anilines with Activated Aromatic Systems

The reactivity of anilines in electrophilic aromatic substitution (EAS) is heavily influenced by the substituents already present on the aromatic ring. Activating groups, such as the amino group itself, direct incoming electrophiles to the ortho and para positions. However, the high reactivity can sometimes lead to multiple substitutions and other side reactions. pearson.com To control the reactivity and achieve selective substitution, the amino group is often protected via acetylation. pearson.com

The synthesis of 4-bromo-3-fluoro-2-nitro-phenylamine illustrates a regioselective bromination of an activated aniline derivative. In this procedure, a solution of the aniline precursor in dimethylformamide (DMF) is treated with N-bromosuccinimide (NBS) at low temperatures. The reaction is initially conducted at 0°C and then allowed to warm to room temperature. This method affords the desired brominated product in high yield.

Multi-Step Synthetic Sequences and Intermediate Transformations

The synthesis of complex molecules like this compound often requires a multi-step approach, where functional groups are introduced and transformed in a controlled sequence. libretexts.orglibretexts.org These sequences are designed to manage the directing effects of various substituents and to introduce functionalities that may not be directly accessible.

Acetylation and Hydrolysis of Aniline Precursors

Acetylation is a common strategy to protect the amino group in anilines and modulate its directing effect during electrophilic aromatic substitution. pearson.comlibretexts.org The acetyl group reduces the activating nature of the amine, preventing polysubstitution and allowing for more controlled reactions. pearson.comuobasrah.edu.iq For instance, aniline can be treated with acetic anhydride (B1165640) to form acetanilide. libretexts.orgyoutube.com This acetamide (B32628) can then undergo further substitution reactions.

A patented process for preparing 3-bromo-2-fluoronitrobenzene (B1519329) involves the acetylation of o-bromoaniline with acetyl chloride in the presence of a base. google.com The resulting N-(2-bromophenyl)acetamide is then nitrated to yield N-(2-bromo-6-nitrophenyl)acetamide. google.com The acetyl group is subsequently removed by hydrolysis with hydrochloric acid under reflux conditions to give 2-bromo-6-nitroaniline. google.com This intermediate is then used in a subsequent fluorination step. google.com

| Step | Reactants | Reagents | Product |

| 1. Acetylation | o-Bromoaniline | Acetyl chloride, Triethylamine, Dichloromethane | N-(2-bromophenyl)acetamide |

| 2. Nitration | N-(2-bromophenyl)acetamide | Nitric acid | N-(2-bromo-6-nitrophenyl)acetamide |

| 3. Hydrolysis | N-(2-bromo-6-nitrophenyl)acetamide | Hydrochloric acid | 2-Bromo-6-nitroaniline |

| A multi-step synthesis of 2-bromo-6-nitroaniline. google.com |

Diazotization and Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring is often achieved through a diazotization reaction followed by fluorodediazoniation, a process also known as the Balz-Schiemann reaction. thieme-connect.demasterorganicchemistry.com This method involves converting an aromatic primary amine into a diazonium salt, which is then decomposed in the presence of a fluoride (B91410) source. thieme-connect.de

The synthesis of aromatic fluoro compounds can be performed by diazotization in anhydrous hydrogen fluoride. acs.org The amine is treated with sodium nitrite (B80452) in hydrogen fluoride, leading to the in-situ formation and decomposition of the diazonium fluoride. thieme-connect.deresearchgate.netlookchem.com This one-pot procedure is often preferred for large-scale synthesis as it avoids the isolation of potentially unstable diazonium salts. researchgate.netlookchem.com The final step in the synthesis of 3-bromo-2-fluoronitrobenzene from 2-bromo-6-nitroaniline involves a diazotization reaction followed by decomposition of the diazonium salt intermediate under heating to introduce the fluorine atom. google.com

Regioselective Synthesis Strategies

Achieving the desired substitution pattern on a polysubstituted aniline requires careful consideration of the directing effects of the existing functional groups. Regioselective synthesis aims to control the position of newly introduced substituents. nih.govnih.govfigshare.comrsc.org

For example, a method for the regioselective bromination of anilines has been developed using a copper-catalyzed oxidative system. thieme-connect.com In this process, free anilines are treated with sodium bromide and sodium persulfate in the presence of a catalytic amount of copper(II) sulfate. thieme-connect.com This method has been applied to the bromination of 2-nitroaniline, yielding 4-bromo-2-nitroaniline with good selectivity. thieme-connect.com The reaction conditions can be optimized to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. thieme-connect.com

In another approach, the synthesis of 2-bromo-6-fluoroaniline (B133542) starts with o-fluoroaniline. google.com The amino group is first protected, followed by sulfonylation and amidation/esterification. google.com Bromination is then carried out, and finally, the sulfonamide/sulfonate group is removed to yield the target product. google.com This strategy cleverly utilizes the directing and blocking properties of the sulfonyl group to achieve the desired regioselectivity. google.com

Catalytic Methods in Synthesis

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to a wide range of compounds. In the context of synthesizing substituted anilines, various catalytic systems have been developed.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation that can be achieved using various catalytic systems. sci-hub.st Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are commonly employed for this purpose, often using hydrogen gas as the reductant. sci-hub.stchemicalbook.com For instance, 1-fluoro-2-bromo-3-nitrobenzene can be reduced to 1-fluoro-2-bromo-3-aminobenzene in high yield using a Raney nickel catalyst under hydrogen pressure. chemicalbook.com Homogeneous catalysts, including water-soluble iron complexes, have also been developed for the chemoselective hydrogenation of nitroarenes. sci-hub.st

Palladium-catalyzed cross-coupling reactions are also powerful tools for the synthesis of complex anilines. acs.org For example, the condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can be catalyzed by palladium complexes to form diphenylamine (B1679370) intermediates, which can then be cyclized to form various nitrogen-containing heterocycles. acs.org The selectivity of these intramolecular transformations can often be controlled by the choice of ligand on the palladium catalyst. acs.org

| Reaction Type | Catalyst | Reactants | Product |

| Reduction of Nitro Group | Raney Nickel | 1-Fluoro-2-bromo-3-nitrobenzene, H2 | 1-Fluoro-2-bromo-3-aminobenzene |

| Oxidative Bromination | CuSO4·5H2O | 2-Nitroaniline, NaBr, Na2S2O8 | 4-Bromo-2-nitroaniline |

| Examples of catalytic methods in aniline synthesis. |

Buchwald–Hartwig Coupling for Nitroanilines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is particularly significant for structurally complex molecules like nitroanilines. organic-chemistry.orgyoutube.com The reaction's utility is underscored by its ability to overcome the limitations of traditional methods, which often struggle with limited substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle, a key aspect of the Buchwald-Hartwig reaction, generally involves three principal steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com The process begins with the oxidative addition of an aryl halide to a palladium(0) catalyst, forming a palladium(II) intermediate. youtube.com This is followed by a ligand exchange where the amine displaces the halide on the palladium complex. youtube.com Finally, reductive elimination occurs, forming the desired C–N bond of the aryl amine product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

The evolution of this reaction has seen the development of several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org The design of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, has been instrumental in improving reaction efficiency. youtube.com These ligands stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle. youtube.com Concurrently, mechanistic insights from the Hartwig group, particularly concerning the role of different bases and the development of non-phosphine ligands, have expanded the reaction's versatility. youtube.com

In the context of nitroanilines, the Buchwald-Hartwig coupling provides a powerful tool for their synthesis and derivatization. For instance, research has demonstrated the successful coupling of p-nitroaniline with heteroaryl chlorides. acs.org A more recent advancement involves using nitroarenes not only as electrophiles but also as in situ sources of arylamines. rsc.org In this innovative approach, the nitro group is reduced to an amine, which then participates in a denitrative Buchwald-Hartwig-type reaction with another nitroarene molecule. This strategy allows for the synthesis of various symmetrical and unsymmetrical di- and triarylamines directly from nitroarenes, eliminating the need for pre-formed arylamines and aryl halides. rsc.org Mechanistic studies suggest the in situ generation of an arylamine intermediate, which then undergoes the C–N bond-forming reaction. rsc.org

Copper-Catalyzed Bromination of Anilines

Copper-catalyzed reactions offer a practical and efficient alternative for the halogenation of aromatic compounds, including the bromination of anilines. beilstein-journals.org These methods are often advantageous due to the lower cost and higher stability of copper catalysts compared to other transition metals. beilstein-journals.org The direct bromination of anilines using copper(II) bromide (CuBr₂) has been shown to be an effective method, often proceeding with high regioselectivity. nih.gov

The mechanism for copper-catalyzed halogenation is believed to involve the oxidation of the aniline substrate by a Cu(II) species, followed by the addition of the halide. beilstein-journals.orgnih.gov In some cases, the reaction can be promoted under aerobic conditions, where oxygen helps to reoxidize the Cu(I) species back to the active Cu(II) catalyst. beilstein-journals.org This approach has been successfully applied to the ortho-halogenation of protected anilines, demonstrating excellent mono-substitution selectivity and high functional group tolerance. rsc.org

Research has demonstrated the regioselective bromination of various unprotected anilines using CuBr₂ in an ionic liquid as the solvent. researchgate.net This system provides high yields of the para-brominated product under mild conditions, avoiding the need for supplementary oxygen or hazardous reagents like gaseous HCl. nih.gov For anilines with a substituent at the ortho or meta position, the bromination predominantly occurs at the para position. researchgate.net For example, the bromination of 2-nitroaniline yielded the 4-bromo product with high selectivity. researchgate.net

Optimization of Reaction Conditions and Yields

The nature of the bromine source and the catalyst system are also key variables. A study on the bromination of 2-nitroaniline explored various copper salts and oxidants to maximize the yield of 4-bromo-2-nitroaniline. thieme-connect.com It was found that using a combination of NaBr, CuSO₄·5H₂O, and Na₂S₂O₈ in a mixture of acetonitrile (B52724) and water could produce the desired product, though yields and selectivity were sensitive to the specific conditions. thieme-connect.com

Reactivity and Mechanistic Studies of 3 Bromo 6 Fluoro 2 Nitroaniline

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of 3-Bromo-6-fluoro-2-nitroaniline, with the existing substituents profoundly directing the position of incoming groups.

Electrophilic Substitution Directing Effects of Substituents

The directing effects of the substituents on the benzene (B151609) ring in this compound are a key determinant of its reactivity in electrophilic aromatic substitution. The amino (-NH2) group is a powerful activating group and an ortho-, para-director. Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director. youtube.com The halogen atoms, bromine and fluorine, are deactivating yet ortho-, para-directing. youtube.com

The interplay of these directing effects can be complex. The powerful activating effect of the amino group would typically dominate, directing incoming electrophiles to the positions ortho and para to it. However, the strong deactivating and meta-directing nature of the nitro group, along with the deactivating ortho-, para-directing halogens, creates a nuanced reactivity profile.

Nucleophilic Displacement of Halogen Atoms

In nucleophilic aromatic substitution (SNA) reactions, the nitro group's strong electron-withdrawing nature activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of halogen atoms. nih.govresearchgate.net Generally, in such activated systems, fluorine is the most reactive halogen, followed by chlorine, bromine, and iodine. nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.

Studies on related compounds have shown that a fluorine atom is more readily displaced than a nitro group in some instances. nih.gov The reactivity order for halogen displacement can, however, be influenced by the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov For example, with a weakly basic arylamine like aniline (B41778), the order of reactivity can be reversed (I > Br > Cl > F), though this can be altered by the addition of an acid catalyst. nih.gov

Factors Influencing Regioselectivity in Aromatic Transformations

Regioselectivity in aromatic transformations of this compound is governed by a combination of electronic and steric factors. The electronic effects of the substituents, as discussed above, are paramount in determining the position of substitution. The activating amino group and the deactivating nitro and halogen groups create a specific pattern of electron density around the ring, guiding incoming reagents.

Steric hindrance also plays a significant role. The presence of multiple substituents on the aromatic ring can physically block certain positions from being attacked by bulky reagents. The positions adjacent to the larger bromine atom or between two substituents may be sterically hindered, favoring substitution at less crowded sites. The specific reaction conditions, including the solvent, temperature, and the nature of the attacking species, will also influence the regiochemical outcome of the reaction.

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine is a common and important transformation in the chemistry of nitroaromatic compounds. wikipedia.orgyoutube.com

Selective Reduction to the Amine Functionality

The selective reduction of the nitro group in this compound to the corresponding diamine is a synthetically useful transformation. This reduction can be achieved while leaving the halogen substituents intact. The resulting diamine can serve as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Reagents and Methodologies for Nitro Group Reduction

A variety of reagents and methodologies are available for the reduction of aromatic nitro groups. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reductions using metals in acidic media, such as iron in acetic acid or tin(II) chloride, are also widely employed and offer mild conditions that can tolerate other functional groups. commonorganicchemistry.com

Other notable reducing agents include sodium hydrosulfite, sodium sulfide, and samarium. wikipedia.org For selective reductions in the presence of other reducible groups, systems like zinc powder with hydrazine (B178648) glyoxylate (B1226380) have been shown to be effective at room temperature. The choice of reagent and reaction conditions is crucial to achieve the desired selectivity and avoid unwanted side reactions, such as the reduction of the halogen atoms.

| Reaction Type | Key Factors | Common Reagents/Conditions |

| Electrophilic Aromatic Substitution | Directing effects of -NH2 (o,p-directing, activating), -NO2 (m-directing, deactivating), -Br (o,p-directing, deactivating), -F (o,p-directing, deactivating) | Nitrating agents (e.g., HNO3/H2SO4), Halogenating agents (e.g., Br2/FeBr3) |

| Nucleophilic Aromatic Substitution | Activating effect of -NO2 group, leaving group ability (F > Cl > Br > I is typical) | Nucleophiles (e.g., amines, alkoxides, thiolates) |

| Nitro Group Reduction | Selectivity over halogen atoms | Catalytic hydrogenation (e.g., H2/Pd/C), Metal/acid (e.g., Fe/HCl, SnCl2), Hydrazine-based reagents |

Oxidation Reactions of the Amine Functionality

The oxidation of the primary amine group in aromatic compounds can lead to a range of products, including nitroso, nitro, and azo compounds. The selective oxidation of anilines to their corresponding nitroaromatics is a valuable transformation in organic synthesis, though it can be challenging to achieve high selectivity.

A general and effective method for the selective oxidation of aromatic amines to nitro compounds involves the use of in situ formed performic acid. This is typically generated from a mixture of formic acid and hydrogen peroxide. This method has been shown to be effective for a variety of substituted anilines, and it is plausible that this compound would undergo a similar transformation. The reaction proceeds at room temperature and, notably, can be performed in an aqueous medium, presenting a greener alternative to many traditional oxidation protocols. The use of a surfactant, such as cetyltrimethylammonium bromide (CTAB), has been reported to enhance the selectivity towards the nitro product. acs.org

The proposed mechanism involves the electrophilic attack of the peroxyacid on the nucleophilic amine group. The presence of the electron-withdrawing nitro and halogen substituents on the aromatic ring of this compound would decrease the nucleophilicity of the amine group, potentially requiring harsher reaction conditions compared to simple aniline.

Table 1: General Conditions for the Oxidation of Aromatic Amines

| Reagents | Solvent | Temperature | Key Features |

| Formic acid, Hydrogen peroxide | Aqueous | Room Temperature | In situ formation of performic acid, high selectivity with surfactant. acs.org |

Other Reactive Transformations

Beyond oxidation, the amine and nitro functionalities, in conjunction with the halogen substituents, open up avenues for a diverse range of chemical reactions, including coupling, condensation, and the formation of complex heterocyclic structures.

The primary amine group of this compound is a versatile functional handle for the formation of new carbon-nitrogen and carbon-carbon bonds through various coupling and condensation reactions.

Coupling Reactions:

While specific examples for this compound are not extensively documented in readily available literature, its structural similarity to other halogenated anilines suggests its potential participation in cross-coupling reactions. For instance, related compounds like 3-bromo-6-chloro-2-fluoroaniline (B1447633) are known to undergo Suzuki-Miyaura coupling reactions. This suggests that the bromine atom in this compound could be a suitable coupling partner for various boronic acids to form biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The palladium-catalyzed Buchwald-Hartwig amination is another potential reaction, where the amine group could be coupled with aryl halides or triflates.

Condensation Reactions:

The amine functionality can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines are themselves valuable intermediates for further synthetic transformations.

Ortho-substituted nitroanilines are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The juxtaposition of the amine and nitro groups in this compound allows for intramolecular cyclization reactions, often following the reduction of the nitro group.

Upon reduction of the nitro group to an amine, the resulting ortho-phenylenediamine derivative becomes a key intermediate for the synthesis of various five- and six-membered heterocycles. For example, condensation of this diamine with carboxylic acids or their derivatives would yield benzimidazoles. Reaction with 1,2-dicarbonyl compounds would lead to the formation of quinoxalines.

Furthermore, the presence of the fluorine and bromine atoms provides additional handles for more complex cyclization strategies. For instance, the fluorine atom can be susceptible to nucleophilic aromatic substitution, enabling the construction of fused ring systems. The bromine atom can participate in intramolecular Heck or Suzuki-type reactions to form new rings.

The synthesis of fluorinated nitrogen heterocycles is of particular interest in drug discovery. The strategic placement of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule. Starting from precursors like this compound, it is conceivable to construct novel fluorinated heterocyclic scaffolds. For example, after suitable functional group manipulations, intramolecular cyclization could lead to the formation of fluorinated quinolines, quinazolines, or benzodiazepines.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Intermediate | Reactant | Resulting Heterocycle |

| 3-Bromo-6-fluoro-1,2-diaminobenzene | Carboxylic Acid/Derivative | Substituted Benzimidazole (B57391) |

| 3-Bromo-6-fluoro-1,2-diaminobenzene | 1,2-Dicarbonyl Compound | Substituted Quinoxaline (B1680401) |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-6-fluoro-2-nitroaniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer critical insights.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the two aromatic protons and the two amine protons. The aromatic region will feature two distinct signals for the protons at the C4 and C5 positions. Due to the electron-withdrawing nature of the nitro and halogen substituents, these protons will be deshielded and appear at a relatively downfield chemical shift.

The proton at C5 is anticipated to appear as a doublet, split by the adjacent proton at C4. The proton at C4 will also appear as a doublet, split by the C5 proton, and may exhibit further smaller coupling to the fluorine atom at C6. The amine protons (-NH₂) typically appear as a broad singlet, though its chemical shift can be variable and is dependent on solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz |

| H-5 | 6.8 - 7.3 | Doublet (d) | ³J(H-H) ≈ 8-9 Hz |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

Note: Expected values are based on general principles of NMR spectroscopy and data for analogous compounds.

The ¹³C NMR spectrum will provide information on the six unique carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bearing the nitro group (C2) is expected to be the most deshielded, followed by the carbon attached to the fluorine (C6). The carbon attached to the bromine (C3) will also be downfield, while the carbon bearing the amine group (C1) will be shifted upfield relative to the others.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C1 (-NH₂) | 140 - 145 |

| C2 (-NO₂) | 145 - 150 |

| C3 (-Br) | 110 - 115 |

| C4 | 125 - 130 |

| C5 | 120 - 125 |

| C6 (-F) | 155 - 160 (doublet, ¹J(C-F) ≈ 240-250 Hz) |

Note: Expected values are based on general principles of NMR spectroscopy and data for analogous compounds.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton (H-5) and the proton at C4. The large magnitude of fluorine coupling constants provides valuable structural information.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₄BrFN₂O₂), the molecular weight is approximately 235.01 g/mol . labcompare.comazurewebsites.net The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

| Ion | Expected m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | ~234 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | ~236 | Isotopic peak confirming one bromine atom |

Note: The exact m/z values will depend on the high-resolution mass measurement.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The FTIR spectrum of this compound will show characteristic absorption bands for the N-H, N-O, C-F, and C-Br bonds, as well as vibrations from the aromatic ring.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will produce strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F and C-Br stretching vibrations will be observed in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| N-O Asymmetric Stretch | 1520 - 1560 | Nitro (-NO₂) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |

| N-O Symmetric Stretch | 1345 - 1385 | Nitro (-NO₂) |

| C-F Stretch | 1200 - 1300 | Fluoro-aromatic |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-Br Stretch | 500 - 600 | Bromo-aromatic |

Note: Expected frequency ranges are based on standard FTIR correlation tables.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint spectrum that is complementary to FT-IR spectroscopy. americanpharmaceuticalreview.com For this compound, a recorded spectrum would be expected to exhibit characteristic bands corresponding to its specific functional groups and aromatic framework.

Based on studies of similar molecules such as 2-bromo-4-methylaniline (B145976) and 2-bromo-4-nitroaniline, the FT-Raman spectrum of this compound would be interpreted by assigning observed wavenumbers to specific molecular vibrations. researchgate.netnih.gov The analysis would involve comparison with theoretically calculated spectra, often derived from Density Functional Theory (DFT) computations, which aids in the precise assignment of vibrational modes. nih.govscispace.com The influence of the bromine, fluorine, nitro, and amine substituents on the benzene ring's geometry and its normal vibrational modes would be a key aspect of the analysis. nih.gov

Analysis of Functional Group Vibrations

The vibrational spectrum of this compound is determined by the collective vibrational modes of its constituent parts: the aniline (B41778) backbone and the bromo, fluoro, and nitro substituents. Analysis of related compounds allows for a detailed prediction of the key functional group vibrations. nih.govusc.eduresearchgate.net

Amino (NH₂) Group Vibrations : The NH₂ group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching vibrations are expected in the 3350-3500 cm⁻¹ region. usc.eduresearchgate.net The NH₂ scissoring mode is typically observed around 1620-1630 cm⁻¹. researchgate.net

Nitro (NO₂) Group Vibrations : The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretch is anticipated around 1500-1510 cm⁻¹, while the symmetric stretch is expected near 1340-1350 cm⁻¹. researchgate.net

Carbon-Halogen Vibrations : The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies. The C-F stretch in aromatic compounds typically appears in the 1250-1120 cm⁻¹ range. The C-Br stretching vibration is found at a much lower wavenumber, generally in the 600-500 cm⁻¹ region, due to the larger mass of the bromine atom.

Aromatic Ring Vibrations : The benzene ring itself has several characteristic vibrations, including C=C stretching modes, which are typically found in the 1430-1600 cm⁻¹ region. researchgate.net C-H in-plane bending vibrations are expected between 1100 and 1180 cm⁻¹, with out-of-plane C-H bending occurring at lower frequencies (665-780 cm⁻¹). researchgate.net

An interactive data table summarizing the expected vibrational frequencies for the key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric/Symmetric N-H Stretch | 3350 - 3500 |

| Amino (NH₂) | Scissoring | 1620 - 1630 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1510 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1350 |

| Aromatic C=C | Ring Stretch | 1430 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1120 - 1250 |

| Carbon-Hydrogen (C-H) | In-plane Bend | 1100 - 1180 |

| Carbon-Hydrogen (C-H) | Out-of-plane Bend | 665 - 780 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |

Note: The values in this table are based on data reported for structurally similar compounds and represent expected ranges. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the chromophoric nitro group and the auxochromic amino group, as well as the halogen substituents on the benzene ring. The presence of conjugated π-bonding systems and non-bonding electron pairs allows for π-π* and n-π* electronic transitions. usc.edu

Analysis of related nitroaniline isomers shows characteristic absorption maxima (λmax). researchgate.net For instance, 2-nitroaniline (B44862) exhibits a λmax around 400-412 nm, which is attributed to the charge transfer character between the amino and nitro groups. researchgate.net The introduction of halogen substituents can cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift. For this compound, the presence of the electron-withdrawing fluorine and bromine atoms, in addition to the nitro group, would likely result in a complex pattern of electronic transitions. A slight bathochromic shift compared to simpler nitroanilines might be observed due to the extended conjugation and electronic perturbations. usc.edu

The table below compares the reported λmax for related nitroaniline compounds.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| 2-Nitroaniline | ~226 | ~412 |

| 3-Nitroaniline | ~235 | ~375 |

| 4-Nitroaniline | ~226 | ~360 |

| p-Nitroaniline (Treated) | 228 | 362 |

Note: Data is compiled from studies on various nitroaniline isomers and derivatives to provide a comparative context. usc.eduresearchgate.net

X-ray Crystallography for Definitive Structural Confirmation

While the crystal structure of this compound has not been specifically reported, X-ray crystallography studies on analogous halogenated anilines provide significant insight into the likely structural features. nih.goviucr.org

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on related compounds, such as 2,4-dibromo-6-chloroaniline (B1587123) and N-formyl-4-bromo-2,6-difluoroaniline, have revealed their crystal systems, space groups, and unit cell dimensions. iucr.org For example, 2,4,6-halogeno-aniline derivatives often crystallize in orthorhombic or monoclinic systems. iucr.orgresearchgate.net A structural analysis of this compound would similarly provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the effects of the substituents on the planarity of the benzene ring.

The crystal packing of this compound would be dictated by a network of intermolecular interactions. Based on the structures of similar molecules like perhalogenated anilines and other nitroaniline derivatives, the following interactions are expected to be significant: nih.govacs.org

Hydrogen Bonding : The primary interaction governing the crystal packing would likely be N-H···O hydrogen bonds formed between the amino group (donor) of one molecule and an oxygen atom of the nitro group (acceptor) of an adjacent molecule. This is a common and dominant supramolecular interaction in nitroanilines. iucr.org

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the oxygen or nitrogen of the nitro group (Br···O or Br···N). nih.govacs.org These interactions are directional and play a crucial role in crystal engineering.

Computational Chemistry Investigations and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for systems like 3-Bromo-6-fluoro-2-nitroaniline, where electron correlation effects are significant.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule in the gas phase. For substituted anilines, the orientation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene (B151609) ring and the other substituents is of key interest.

In a related study on 2-bromo-6-chloro-4-fluoroaniline, geometry optimization was performed using both Hartree-Fock (HF) and DFT methods researchgate.net. The calculations revealed that the optimized bond lengths and angles obtained by these theoretical methods are generally in good agreement with experimental data, with slight discrepancies attributed to the fact that calculations are performed on a single molecule in the gas phase, whereas experimental results often correspond to the solid crystalline state researchgate.net. The optimized structure provides the foundation for all subsequent property calculations.

Table 1: Optimized Geometrical Parameters for a Structurally Similar Compound (2-bromo-6-chloro-4-fluoroaniline) Data obtained from B3LYP/6-31+G(d,p) level calculations. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-Cl | 1.75 Å | |

| C-F | 1.35 Å | |

| C-N (amino) | 1.39 Å | |

| C-N (nitro) | 1.46 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C-C-Cl | 120.8° | |

| C-C-F | 119.2° | |

| C-C-N (amino) | 122.1° |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a complex term in the electronic energy of a molecule. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the strengths of both HF and DFT methods, often yielding reliable results for organic molecules. researchgate.netresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Pople-style basis sets, such as 6-31G* or 6-311G, are commonly used. arxiv.org For molecules containing anions or lone pairs, and for describing weak interactions, these are often augmented with diffuse functions (+) and polarization functions (d,p). gaussian.comgoogle.com For instance, the 6-31+G(d,p) basis set was employed for calculations on 2-bromo-6-chloro-4-fluoroaniline, indicating a robust level of theory for capturing its electronic properties. researchgate.net The selection of a suitable basis set, like the popular B3LYP/6-31G* model, is a critical step in ensuring the reliability of the computational predictions. arxiv.org

Electronic Structure Analysis

Once the geometry is optimized, a variety of analyses can be performed to understand the electronic characteristics of the molecule. These include examining the frontier molecular orbitals, the electrostatic potential, and the nature of chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, stability, and the electronic excitation properties of a molecule. wikipedia.org A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

For 2-bromo-6-chloro-4-fluoroaniline, the HOMO-LUMO energies were calculated using the B3LYP/6-31+G(d,p) method researchgate.net. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the aniline (B41778) ring and the amino group, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.net This distribution indicates that an electronic transition would involve a charge transfer from the substituted ring to the nitro group.

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Compound (2-bromo-6-chloro-4-fluoroaniline) Calculated at the B3LYP/6-31+G(d,p) level. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential regions.

In a typical halogenated nitroaniline, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as the most likely sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for nucleophilic interaction. The aromatic ring itself would show a varied potential depending on the influence of the various substituents.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intramolecular charge transfer (ICT) and electron delocalization, which are driven by donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization. In a molecule like this compound, significant delocalization is expected from the lone pairs of the amino nitrogen and the halogen atoms into the antibonding orbitals of the aromatic ring and the nitro group. This charge transfer is a key factor governing the molecule's electronic properties and reactivity. The analysis provides a detailed picture of the resonance effects and hyperconjugation within the molecule. wisc.edu

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions This table illustrates the type of data obtained from an NBO analysis and does not represent actual calculated values for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C) | High |

| LP (F) | σ* (C-C) | Moderate |

| LP (Br) | σ* (C-C) | Moderate |

| π (C-C) | π* (N-O) | High |

Computational studies provide a powerful lens for understanding the intrinsic properties of a molecule. For this compound, density functional theory (DFT) calculations are commonly employed to model its structure and predict its behavior, offering a theoretical complement to experimental data.

Intermolecular Interaction Studies: Hirshfeld Surface Analysis and Fingerprint Plots

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and density of these points highlight the relative contributions of different interaction types.

Hydrogen Bonding Characterization

Hydrogen bonds are expected to play a crucial role in the molecular assembly of this compound. The amino group (-NH2) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the fluorine atom serve as potential acceptors. Intramolecular hydrogen bonding between one of the amino hydrogens and an oxygen of the adjacent nitro group is highly probable, a feature commonly observed in ortho-nitroanilines. nih.gov This interaction would lead to the formation of a stable six-membered ring, influencing the planarity of that portion of the molecule.

Intermolecularly, the remaining amino hydrogen can participate in hydrogen bonds with nitro groups or fluorine atoms of neighboring molecules, leading to the formation of chains or more complex three-dimensional networks. The characterization of these hydrogen bonds, including their lengths and angles, is critical for understanding the crystal packing and resulting physicochemical properties.

Prediction and Analysis of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

Theoretical Vibrational Spectra (FTIR, Raman)

Theoretical vibrational spectra for molecules similar to this compound have been successfully calculated using DFT methods, often with the B3LYP functional. nih.govjetir.org These calculations predict the frequencies and intensities of the fundamental vibrational modes.

For this compound, the high-frequency region of the infrared (FTIR) and Raman spectra would be dominated by the symmetric and asymmetric stretching vibrations of the N-H bonds of the amino group. The aromatic C-H stretching vibrations would also appear in this region. The intermediate frequency range would feature the characteristic asymmetric and symmetric stretching vibrations of the C-NO2 group, along with C-C stretching modes of the benzene ring. The C-F and C-Br stretching vibrations would be found at lower frequencies.

A detailed assignment of the vibrational modes can be achieved through Total Energy Distribution (TED) analysis. jetir.org A comparison between the theoretically predicted and experimentally measured spectra allows for a definitive assignment of the observed bands.

Table 1: Predicted Vibrational Frequencies for a Related Compound (2-nitroaniline) researchgate.net This table is for a related compound and serves as an illustrative example of the types of vibrational modes expected.

| Mode | Assignment | FTIR (cm⁻¹) | B3LYP/6-31G** (cm⁻¹) |

|---|---|---|---|

| 1 | τNO₂ | - | 3585 |

| 2 | γNH₂ | - | 82 |

| 3 | βC-NO₂ + βC-NH₂ | - | 175 |

| 4 | βC-NH₂ + γC-C-C | - | 246 |

| 5 | τNH₂ + γC-N + γC-NH₂ | - | 301 |

| 6 | ρNO₂ | - | 388 |

| 7 | γCC | - | 406 |

| 8 | γC-C-C | - | 412 |

| 9 | βC-NH₂ | - | 537 |

| 10 | γCCN | 523 | 546 |

| 11 | βNH₂ + τC-NH₂ | - | 569 |

| 12 | γNH | 554 | 604 |

| 13 | γCH + γNH + γCN | 683 | 679 |

| 14 | βC-C-C + βC-NO₂ + βNH₂ | 663 | 703 |

| 15 | ωNO₂ + γCH | 752 | 739 |

Note: This data is for 2-nitroaniline (B44862) and is provided for illustrative purposes. Specific frequencies for this compound would differ.

Theoretical UV-Vis Spectra and Electronic Transitions (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. sharif.edu The calculations yield the excitation energies, oscillator strengths, and major contributing electronic transitions (e.g., HOMO to LUMO).

The UV-Vis spectrum of this compound is expected to be characterized by π → π* and n → π* transitions. The presence of the nitro group (a strong electron-withdrawing group) and the amino group (a strong electron-donating group) on the aromatic ring will likely result in significant charge-transfer character for the lowest energy electronic transitions. The solvent environment can also influence the position of the absorption maxima.

Table 2: Illustrative TD-DFT Data for a Generic Molecule This table illustrates the type of data obtained from TD-DFT calculations and does not represent this compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.54 | 350 | 0.25 | HOMO -> LUMO (95%) |

| 4.13 | 300 | 0.10 | HOMO-1 -> LUMO (80%) |

NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. These calculations provide valuable information for the structural elucidation of molecules by predicting the ¹H and ¹³C NMR spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons and the two amino protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, fluoro, and nitro substituents. The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are highly dependent on the nature of the attached substituent and their position on the ring. Comparing the theoretically predicted chemical shifts with experimental data can confirm the molecular structure.

Global Chemical Reactivity Descriptors

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. In nitroaromatic compounds, the presence of electron-withdrawing groups like the nitro (NO2), bromo (Br), and fluoro (F) substituents in this compound is expected to lower both the HOMO and LUMO energy levels. The strong electron-withdrawing nature of the nitro group, in particular, significantly contributes to the lowering of the LUMO energy, making the molecule more susceptible to nucleophilic attack.

The following table illustrates the typical global reactivity descriptors that can be calculated for this compound and provides a hypothetical but representative set of values based on studies of similar halogenated nitroanilines.

| Descriptor | Formula | Significance | Illustrative Value (eV) |

| HOMO Energy | EHOMO | Electron-donating ability | -6.5 |

| LUMO Energy | ELUMO | Electron-accepting ability | -2.8 |

| Energy Gap | ΔE = ELUMO - EHOMO | Reactivity and stability | 3.7 |

| Ionization Potential | I ≈ -EHOMO | Energy to remove an electron | 6.5 |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added | 2.8 |

| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons | 4.65 |

| Global Hardness | η = (I - A) / 2 | Resistance to change in electron distribution | 1.85 |

| Global Softness | S = 1 / (2η) | Reciprocal of hardness | 0.27 |

| Electrophilicity Index | ω = χ2 / (2η) | Propensity to accept electrons | 5.84 |

These descriptors collectively suggest that this compound is a reactive molecule with a significant electrophilic character, a common feature of many nitroaromatic compounds. nih.gov

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are instrumental in developing quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its biological or chemical activity. For nitroaromatic compounds, QSAR models have been successfully used to predict properties like toxicity. nih.govresearchgate.net The toxicity of these compounds is often linked to their electrophilic nature and their ability to undergo metabolic reduction of the nitro group. nih.gov

Key quantum chemical descriptors in QSAR studies of nitroaromatics include the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and various topological and fragment-based descriptors. nih.govresearchgate.net A lower ELUMO value is often correlated with increased toxicity, as it indicates a greater propensity for the molecule to accept electrons and undergo reduction, a critical step in the metabolic activation of nitroaromatics to toxic species. nih.govresearchgate.net

In the case of this compound, the combined electron-withdrawing effects of the nitro, bromo, and fluoro substituents are expected to result in a low ELUMO, suggesting potential biological activity. The dipole moment, another important descriptor, provides insight into the molecule's polarity and its potential to interact with biological macromolecules. The specific arrangement of the substituents on the aniline ring will determine the magnitude and direction of the molecular dipole moment.

The development of a QSAR model for a series of related nitroanilines would involve calculating these descriptors and correlating them with experimentally determined activity data. Such a model could then be used to predict the activity of this compound.

Analysis of Substituent Effects on Aromatic Ring and Amine Group Geometry

The substituents on the aromatic ring of this compound significantly influence its geometry. The presence of a bulky bromine atom and an electron-withdrawing nitro group ortho to the amine group is expected to cause steric hindrance and electronic repulsion, leading to distortions in the planarity of the molecule.

Computational studies on substituted nitroanilines have shown that the nitro group can twist out of the plane of the benzene ring, and the amine group can become more pyramidal. nih.gov In 2-nitroaniline derivatives, an intramolecular hydrogen bond can form between a hydrogen atom of the amine group and an oxygen atom of the adjacent nitro group, creating a six-membered ring. acs.org This interaction can affect the geometry and reactivity of both functional groups.

The bond lengths and angles within the benzene ring are also altered by the substituents. The C-N bond of the nitro group and the C-Br and C-F bonds will have characteristic lengths influenced by the electronic environment. The presence of these electron-withdrawing groups can also affect the aromaticity of the benzene ring.

A hypothetical table of selected geometric parameters for this compound, based on DFT calculations of similar molecules, is presented below.

| Parameter | Description | Illustrative Value |

| C-N (amine) bond length | The length of the bond between the carbon of the aromatic ring and the nitrogen of the amine group. | 1.38 Å |

| C-N (nitro) bond length | The length of the bond between the carbon of the aromatic ring and the nitrogen of the nitro group. | 1.46 Å |

| C-Br bond length | The length of the bond between the carbon of the aromatic ring and the bromine atom. | 1.89 Å |

| C-F bond length | The length of the bond between the carbon of the aromatic ring and the fluorine atom. | 1.35 Å |

| N-C-C (amine) bond angle | The angle formed by the amine nitrogen, the adjacent ring carbon, and the next ring carbon. | 121° |

| N-C-C (nitro) bond angle | The angle formed by the nitro nitrogen, the adjacent ring carbon, and the next ring carbon. | 123° |

| O-N-O bond angle | The angle within the nitro group. | 125° |

| Dihedral Angle (C-C-N-O) | The twist of the nitro group relative to the aromatic ring. | 25° |

These geometric parameters are crucial for understanding the molecule's shape, its potential for intermolecular interactions, and its ability to fit into the active site of a biological target.

Applications As Advanced Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

3-Bromo-6-fluoro-2-nitroaniline is a key starting material for creating intricate molecular architectures. The presence of the nitro and amino groups on the aniline (B41778) ring allows for the construction of heterocyclic systems like benzimidazoles. pcbiochemres.comnih.govresearchgate.net The synthesis of benzimidazoles often involves the reductive cyclization of a 2-nitroaniline (B44862) derivative with an aldehyde or its equivalent. pcbiochemres.com This process, which can be achieved using various reagents, forms the core of many biologically active molecules.

Furthermore, the ortho-diamine functionality, which can be generated from the 2-nitroaniline moiety, is a precursor for quinoxalines. acgpubs.org These are typically formed by the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. The resulting quinoxaline (B1680401) ring system is a common feature in pharmaceuticals and dyes. acgpubs.org

Precursor in Pharmaceutical Synthesis (Excluding Clinical Data)

The compound's structure is integral to the synthesis of various pharmaceutically relevant scaffolds. bldpharm.comchemscene.com Its fluorinated nature is particularly significant, as the incorporation of fluorine into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. nih.govbeilstein-journals.org

While direct synthesis of specific antiviral drugs from this compound is not extensively detailed in the provided results, its parent structures, such as fluorinated anilines and bromo-fluoro aromatics, are crucial in medicinal chemistry. For instance, 2-bromo-6-fluoroaniline (B133542) is identified as an important synthetic raw material for Letermovir, a CMV DNA terminase complex inhibitor. google.com The synthesis of complex nucleoside analogues, a cornerstone of antiviral therapy, often relies on carbocyclic scaffolds built from similarly functionalized precursors. mdpi.com The strategic placement of fluorine and a nucleobase on a carbocyclic ring is a key design element in many potential antiviral agents. mdpi.com

The bromo- and fluoro-substituted aromatic ring of this compound makes it an ideal candidate for conversion into fluorinated aryl boronic acids. While a direct conversion of this specific molecule is not detailed, the transformation of analogous aryl bromides to aryl boronic acids is a fundamental and widely used process in organic synthesis. nih.gov These boronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This reaction allows for the formation of carbon-carbon bonds, linking the fluorinated aromatic core to other organic fragments, a key step in building the complex carbon skeletons of modern pharmaceuticals. nih.gov The development of fluorinated aryl boronic acids, like (2-Fluoro-3-nitro-phenyl)boronic acid, highlights the importance of this class of reagents. manchesterorganics.com

Intermediates for Agrochemical Development

The development of novel agrochemicals, including pesticides and herbicides, often utilizes fluorinated and halogenated aromatic intermediates. bldpharm.comnih.gov The structural motifs derived from this compound, such as substituted benzimidazoles, are known to possess fungicidal and herbicidal properties. The unique combination of substituents allows for the systematic modification of the molecule's properties to optimize its biological activity and selectivity for specific agricultural applications.

Utility in Dye and Pigment Manufacturing

Aromatic nitroanilines are classic precursors in the synthesis of azo dyes and pigments. bldpharm.comprepchem.com The synthesis pathway typically involves diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound (a coupling partner). The resulting azo linkage (-N=N-) is a powerful chromophore, responsible for the color of the final dye. The specific substituents on the aniline ring, such as the bromo and fluoro groups in this compound, can modulate the color, lightfastness, and solubility of the resulting pigments. prepchem.com While a direct example is not present, the synthesis of 2-bromo-6-fluoronaphthalene, a related compound used in the dye industry, involves diazotization and thermal decomposition steps, similar to processes used in pigment creation. google.com

Application in Novel Material Development

The utility of this compound extends to the field of materials science. bldpharm.com The high degree of functionalization makes it a valuable monomer or intermediate for the synthesis of advanced polymers and organic electronic materials. The fluorine atoms can impart desirable properties such as thermal stability and specific electronic characteristics. The potential for this molecule to be incorporated into materials like OLEDs (Organic Light-Emitting Diodes) or specialized polymers is an active area of research, driven by the need for new materials with tailored optical and electronic properties. nih.gov

Reagent for Specific Organic Transformations

This compound is a valuable synthetic intermediate, prized for its specific reactivity which allows for the strategic introduction of functionalities into aromatic systems. The presence of bromine, a nitro group, and a fluorine atom on the aniline ring provides multiple reaction sites that can be selectively addressed to construct complex molecular architectures, particularly heterocyclic compounds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern organic synthesis.

The bromine atom at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro and fluorine substituents can influence the reactivity of the C-Br bond, often facilitating oxidative addition to the palladium catalyst. These transformations are crucial for the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of structurally similar bromo-nitroanilines in Suzuki-Miyaura couplings is well-established. researchgate.net For instance, the coupling of 2,6-dibromo-4-nitroaniline (B165464) with various aryl boronic acids proceeds efficiently in the presence of a palladium catalyst. researchgate.net This suggests that this compound would be a viable substrate for similar transformations.

These reactions are typically tolerant of a wide range of functional groups on the boronic acid partner, allowing for the introduction of diverse aryl and heteroaryl moieties. The resulting biaryl compounds can serve as precursors to a variety of complex structures. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, highlighting the robustness of this methodology for substrates bearing amino groups. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction with a Bromo-Nitroaniline Substrate

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methylphenyl boronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 80 | High |

| 2 | 4-Methoxyphenyl boronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 80 | High |

| 3 | 4-Fluorophenyl boronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 80 | High |

Data is based on reactions with structurally similar compounds like 2,6-dibromo-4-nitroaniline and is predictive for this compound. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This transformation is instrumental in synthesizing aryl amines from aryl halides. This compound, with its reactive C-Br bond, is an excellent candidate for this reaction. The amination can be performed with a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines.